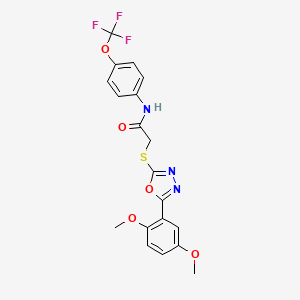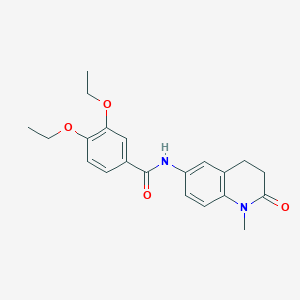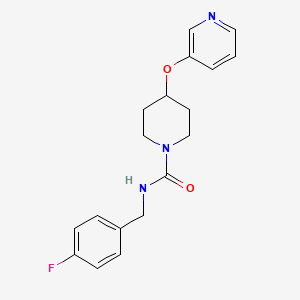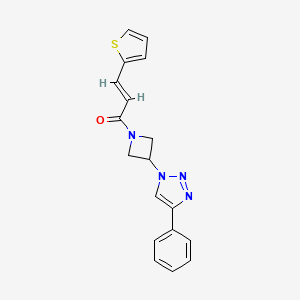
2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring, a thioether group, and a trifluoromethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring, the thioether group, and the trifluoromethoxyphenyl group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the 1,3,4-oxadiazole ring might undergo reactions typical of heterocyclic compounds, while the thioether group could participate in reactions involving sulfur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could affect the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity
Compounds related to 2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. The series involving 2,5-disubstituted 1,3,4-oxadiazole compounds exhibits significant activity against various microbial species, demonstrating a potential for further biological screening and application trials. These compounds have shown variable extents of activity relative to reference standards, with specific derivatives identified as potent against a selected panel of microbes. The hemolytic activity assessment suggests lower toxicity for most compounds in the series, indicating their safety profile for further investigations, except for a few with higher cytotoxicity (Gul et al., 2017).
Enzyme Inhibition Potential
Further research into the 1,3,4-oxadiazole scaffold reveals compounds synthesized from different aryl/aralkyl organic acids showing relative activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). This indicates the potential of these compounds for the development of enzyme inhibitors that could play a significant role in treating diseases associated with enzyme dysfunction (Rehman et al., 2013).
Anticancer Activity
The 1,3,4-oxadiazole derivatives have also been synthesized and tested for their anticancer activities. Certain derivatives demonstrate significant antibacterial activity, suggesting their utility as potent antibacterial agents. The structural elucidation of these compounds through various spectroscopic techniques lays the groundwork for their potential therapeutic applications (Ramalingam et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5S/c1-27-13-7-8-15(28-2)14(9-13)17-24-25-18(29-17)31-10-16(26)23-11-3-5-12(6-4-11)30-19(20,21)22/h3-9H,10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUQIZYHWAWCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Propyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2713198.png)


![[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride](/img/structure/B2713201.png)

![5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2713207.png)


![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2713211.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713215.png)

